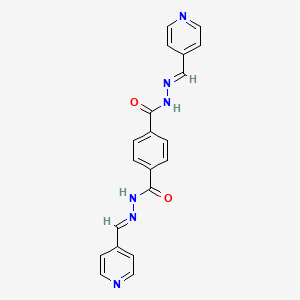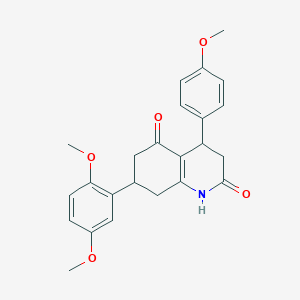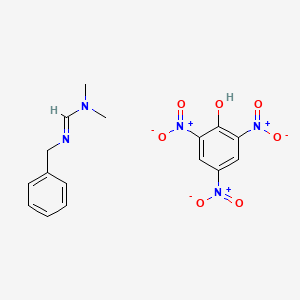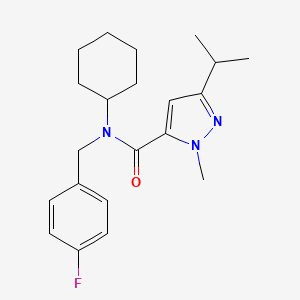![molecular formula C9H9ClF2N2OS B5580378 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA involves several steps. One common method includes the reaction of 4-(CHLORODIFLUOROMETHOXY)ANILINE with METHYL ISOTHIOCYANATE under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products. The industrial process also focuses on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- **1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA
- **1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYLTHIOUREA
- **1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-PROPYLTHIOUREA
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique properties such as high reactivity and selectivity in chemical reactions
Propiedades
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2OS/c1-13-8(16)14-6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTUEFIVEZGTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5580297.png)

![1-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)


![1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5580362.png)
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)

![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B5580411.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5580412.png)

